- Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complex, Journal of Molecular Structure, 2019, 1177, 199-203

Cas no 89267-41-4 (Dehydronitrendipine)

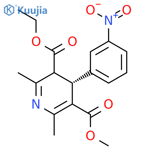

Dehydronitrendipine structure

Nome do Produto:Dehydronitrendipine

N.o CAS:89267-41-4

MF:C18H18N2O6

MW:358.345324993134

CID:724984

Dehydronitrendipine Propriedades químicas e físicas

Nomes e Identificadores

-

- Dehydronitrendipine

- 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester

- Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

- BAY-m 4786

- 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)

- 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

- Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)

-

- Inchi: 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3

- Chave InChI: YEHVABIPGJLMET-UHFFFAOYSA-N

- SMILES: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC

Propriedades Computadas

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 7

- Contagem de Átomos Pesados: 26

- Contagem de Ligações Rotativas: 6

- Complexidade: 534

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: 15

- XLogP3: 3.2

Propriedades Experimentais

- Densidade: 1.259±0.06 g/cm3 (20 ºC 760 Torr),

- Ponto de Fusão: 59-61 ºC

- Solubilidade: Almost insoluble (0.061 g/l) (25 º C),

Dehydronitrendipine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | D229990-100mg |

Dehydronitrendipine |

89267-41-4 | 100mg |

$487.00 | 2023-05-18 | ||

| Biosynth | ID57949-50 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 50mg |

$191.00 | 2023-01-04 | ||

| Biosynth | ID57949-100 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 100MG |

$636.00 | 2023-01-04 | ||

| Biosynth | ID57949-10 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 10mg |

$63.60 | 2023-01-04 | ||

| TRC | D229990-250mg |

Dehydronitrendipine |

89267-41-4 | 250mg |

$973.00 | 2023-05-18 | ||

| Biosynth | ID57949-25 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 25mg |

$127.00 | 2023-01-04 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |

89267-41-4 | ¥1556.7 | 2023-01-14 | ||||

| TRC | D229990-10mg |

Dehydronitrendipine |

89267-41-4 | 10mg |

$ 63.00 | 2023-09-08 | ||

| TRC | D229990-50mg |

Dehydronitrendipine |

89267-41-4 | 50mg |

$ 265.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |

Dehydronitrendipine |

89267-41-4 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 |

Dehydronitrendipine Método de produção

Método de produção 1

Condições de reacção

1.1 Solvents: Methanol ; 8 h

Referência

Método de produção 2

Condições de reacção

1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ; rt

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7

Referência

- A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chloride, Bioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282

Método de produção 3

Condições de reacção

1.1 Reagents: Nitric acid Solvents: Water

Referência

- Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450, Journal of Medicinal Chemistry, 1986, 29(9), 1596-603

Método de produção 4

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid , Acetonitrile ; 15 °C

Referência

- Photoinduced Aromatization of Dihydropyridines, Synthesis, 2016, 48(23), 4221-4227

Método de produção 5

Condições de reacção

1.1 Solvents: Methanol ; rt

Referência

- Intramolecular Electron Transfer in the Photochemistry of Some Nitrophenyldihydropyridines, Journal of Organic Chemistry, 2006, 71(5), 2037-2045

Método de produção 6

Condições de reacção

Referência

- A polarographic study of the photodegradation of nitrendipine, Journal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7

Método de produção 7

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Tempo , Sodium nitrite , Iron chloride (FeCl3) Solvents: Acetic acid , Acetonitrile ; 45 min, rt

Referência

- An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridines, Journal of Chemical Research, 2013, 37(7), 409-412

Método de produção 8

Condições de reacção

1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ; 1.55 h, rt

1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt

1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt

Referência

- An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodine, Tetrahedron, 2008, 64(24), 5649-5656

Método de produção 9

Condições de reacção

1.1 Reagents: Acetic acid , Lead tetraacetate Solvents: Dichloromethane ; 15 min, rt; 60 min, rt

Referência

- Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetate, Heterocycles, 2005, 65(1), 23-35

Dehydronitrendipine Raw materials

Dehydronitrendipine Preparation Products

Dehydronitrendipine Literatura Relacionada

-

1. Caper tea

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

89267-41-4 (Dehydronitrendipine) Produtos relacionados

- 67035-22-7(3,5-dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate)

- 2287246-69-7((S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride)

- 854638-94-1(2-(bromomethyl)benzene-1,4-diol)

- 19385-56-9(3,4-dimethyl-6H,7H-1,2oxazolo5,4-bpyridin-6-one)

- 1784817-79-3(2-fluoro-4-(4-fluorophenyl)butan-1-amine)

- 2171684-80-1(4-bromo-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidobenzoic acid)

- 1237108-56-3(3-Chloro-4-chloromethyl-3'-(trifluoromethyl)biphenyl)

- 1599366-37-6(1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol)

- 165120-40-1(2-Bromo-1-(4-chlorophenyl)ethanone)

- 2229659-16-7(3-(5-phenylthiophen-2-yl)prop-2-en-1-amine)

Fornecedores recomendados

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro Ouro

CN Fornecedor

Reagente

Suzhou Genelee Bio-Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membro Ouro

CN Fornecedor

Reagente